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Compound of Interest

Compound Name: (1R)-1-(Oxetan-3-yl)ethanol

CAS No.: 2375165-27-6

Cat. No.: B6351807

Get Quote

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular

architectures that confer superior physicochemical and pharmacokinetic properties is

paramount. Among the emergent motifs, the oxetane ring has garnered significant attention as

a versatile and impactful structural unit.[1][2] This small, polar, four-membered heterocycle is

increasingly utilized as a strategic bioisostere for more common groups like gem-dimethyl and

carbonyl functionalities.[2][3] Its incorporation into a lead compound can profoundly enhance

aqueous solubility, improve metabolic stability, and introduce a favorable three-dimensional

geometry, thereby increasing target selectivity.[2][4]

This guide provides a comprehensive technical overview of (1R)-1-(Oxetan-3-yl)ethanol, a
chiral building block that exemplifies the strategic advantages of the oxetane scaffold. As a

secondary alcohol appended to the strained ring system, this molecule offers multiple vectors

for chemical modification, making it a valuable tool for researchers, scientists, and drug

development professionals aiming to navigate complex biological targets and optimize drug

candidates.
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(1R)-1-(Oxetan-3-yl)ethanol is a chiral molecule featuring a secondary alcohol on an ethyl

substituent attached to the 3-position of an oxetane ring. The "(1R)" designation specifies the

stereochemistry at the carbinol center.

Structure of (1R)-1-(Oxetan-3-yl)ethanol
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Caption: 2D structure of (1R)-1-(Oxetan-3-yl)ethanol highlighting the R-stereocenter.
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Identifier Value

IUPAC Name (1R)-1-(Oxetan-3-yl)ethanol

Synonyms (R)-1-(Oxetan-3-yl)ethan-1-ol

CAS Number
2375165-27-6 (for the (1S) isomer); 1510447-

35-4 (for the racemate)[5][6]

Molecular Formula C₅H₁₀O₂[5][6]

Molecular Weight 102.13 g/mol [5][6]

SMILES CC1COC1[7]

InChI
InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-

3H2,1H3/t4-/m1/s1[7]

InChIKey WAHUSPCROMGYQZ-SCSAIBSYSA-N[7]

Physicochemical Properties
The physical properties of this compound are largely dictated by the polar oxetane and

hydroxyl groups, which favor aqueous solubility, and its low molecular weight. The data below

corresponds to the racemic mixture unless otherwise specified.

Property Value Source(s)

Boiling Point 204.5 ± 8.0 °C (at 760 mmHg) [6]

Density 1.1 ± 0.1 g/cm³ [6]

Flash Point 95.4 ± 12.7 °C [6]

logP (Octanol-Water Partition

Coefficient)
-0.81 [6]

Computed XLogP3 -0.1 (for the (1S) isomer) [5]

Index of Refraction 1.463 [6]
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The negative logP value is a key indicator of the molecule's hydrophilicity, a desirable trait in

drug development for improving the solubility profile of more lipophilic parent structures.[2][4]

Spectroscopic Characterization
While specific experimental spectra for the pure (1R)-enantiomer are not publicly available, its

spectroscopic fingerprint can be reliably predicted based on its structure. This data is crucial for

reaction monitoring and quality control.

Technique Expected Observations

¹H NMR

- A broad singlet for the hydroxyl proton (-OH).-

A multiplet for the carbinol proton (-CH(OH)-).-

Complex multiplets for the oxetane ring protons

(-CH- and -CH₂-).- A doublet for the terminal

methyl group (-CH₃).

¹³C NMR
Five distinct signals corresponding to the five

carbon atoms in unique chemical environments.

Infrared (IR) Spectroscopy

- A strong, broad absorption band around 3400-

3300 cm⁻¹ due to the O-H stretching of the

alcohol.- C-H stretching absorptions in the 3000-

2850 cm⁻¹ region.- A prominent C-O stretching

band around 1150-1050 cm⁻¹ for the secondary

alcohol and the oxetane ether linkage.

Mass Spectrometry (MS)

- A molecular ion peak (M⁺) at m/z = 102.0681.-

Common fragmentation patterns would include

the loss of water (M-18), loss of a methyl group

(M-15), or cleavage of the ethyl side chain.

Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of (1R)-1-(Oxetan-3-yl)ethanol is dominated by two key features:
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The Secondary Alcohol: This functional group can undergo standard alcohol reactions, such

as oxidation to the corresponding ketone (1-(oxetan-3-yl)ethan-1-one), esterification, or

etherification. This serves as the primary handle for incorporating the molecule into larger

structures.

The Oxetane Ring: While more stable than an epoxide, the oxetane ring possesses

significant ring strain (approx. 106 kJ·mol⁻¹) and can be opened under certain nucleophilic or

acidic conditions, a property that is less commonly exploited when the motif is intended to be

a stable bioisostere.[1] The oxygen atom also acts as a hydrogen bond acceptor, which can

be critical for molecular recognition at a biological target.[3]

Synthetic Approach: Asymmetric Reduction
A robust and field-proven method for synthesizing chiral alcohols is the asymmetric reduction of

a prochiral ketone. In this case, (1R)-1-(Oxetan-3-yl)ethanol can be reliably prepared from 1-

(oxetan-3-yl)ethan-1-one. The use of a chiral catalyst, such as a CBS (Corey-Bakshi-Shibata)

reagent, ensures the desired stereochemical outcome with high enantiomeric excess.
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1. Dissolve 1-(Oxetan-3-yl)ethan-1-one
in anhydrous THF

2. Cool reaction vessel
to -20°C under N₂ atmosphere

3. Add (R)-2-Methyl-CBS-oxazaborolidine
catalyst

4. Add Borane-DMS complex
dropwise over 30 min

5. Stir at -20°C for 2 hours
(Monitor by TLC/LC-MS)

6. Quench reaction slowly
with Methanol

7. Aqueous Workup
(e.g., add HCl, extract with EtOAc)

8. Purify via column chromatography
(Silica gel)

Final Product:
(1R)-1-(Oxetan-3-yl)ethanol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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